molecular formula C9H17N3O2S B5578429 2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5578429
M. Wt: 231.32 g/mol
InChI Key: RYSOCYGLYFSXSG-UHFFFAOYSA-N
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Description

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one, also known as MTT, is a heterocyclic compound. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. MTT is synthesized through a multi-step process, and its mechanism of action involves the inhibition of mitochondrial respiration.

Scientific Research Applications

Chemical Structure and Synthesis

Studies on the chemical structure and synthesis of thiazole derivatives, including compounds similar to 2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one, have provided insights into their molecular arrangements and interactions. For instance, the structural determination of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate highlights the importance of hydrogen bonding in the molecular assembly of thiazole compounds (Lynch & Mcclenaghan, 2004). This foundational knowledge is crucial for designing compounds with desired physical and chemical properties for pharmaceutical applications.

Pharmaceutical Research

The exploration of thiazole derivatives in pharmaceutical research has led to the synthesis of compounds exhibiting significant biological activities. Research on heterocyclic analogues of beta-adrenergic blocking agents, including thiazole and isothiazole derivatives, has shown potential in lowering mean arterial pressure, suggesting their use in treating hypertension and other cardiovascular diseases (Baldwin et al., 1980). Furthermore, the synthesis of 2-amino and 2-(arylamino)-substituted thiazoles and selenazoles indicates the versatility of thiazole compounds in creating diverse pharmacologically active agents (Moriarty et al., 1992).

Antioxidant and Calcium Antagonistic Activities

The investigation into thiazolidinone derivatives has unveiled compounds with both calcium overload inhibition and antioxidant activity, highlighting the therapeutic potential of thiazole derivatives in managing conditions associated with oxidative stress and calcium dysregulation (Kato et al., 1999). Such dual-function compounds could be beneficial in treating cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activities

Studies have also focused on the antimicrobial properties of thiazole derivatives. For example, the synthesis and evaluation of new thiazolo[5,4-b]quinoline derivatives have been conducted, with some compounds showing significant in vitro cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents (Alvarez-Ibarra et al., 1997). Additionally, the synthesis and antitumor activity screening of 4-aminothiazol-2(5H)-one derivatives have confirmed the absence of 4-amino-imino tautomerism, with certain compounds displaying selective action against specific cancer cell lines (Kaminskyy et al., 2015).

Properties

IUPAC Name

2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-8(2,3)11-4-9(5-13)6(14)12-7(10)15-9/h11,13H,4-5H2,1-3H3,(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSOCYGLYFSXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1(C(=O)N=C(S1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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